![molecular formula C13H15BrN2O B11836120 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine CAS No. 89446-16-2](/img/structure/B11836120.png)
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine
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Overview
Description
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is a chemical compound with the molecular formula C13H17BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine typically involves the bromination of 8-methoxyquinoline followed by N,N-dimethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and dimethyl sulfate or methyl iodide for the methylation process. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 8-methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or Grignard reagents are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Methoxy-N,N,2-trimethylquinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets. The bromine and methoxy substituents on the quinoline ring can influence its binding affinity to enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the methoxy and N,N,2-trimethyl groups.
8-Methoxyquinoline: Lacks the bromine and N,N,2-trimethyl groups.
N,N,2-Trimethylquinolin-4-amine: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both bromine and methoxy substituents along with the N,N,2-trimethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine (CAS No. 89446-16-2) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of bromine and methoxy groups along with N,N,2-trimethyl substitutions, may influence its interactions with biological systems.
The molecular formula of this compound is C13H15BrN2O, with a molecular weight of approximately 293.18 g/mol. Its structural features include:
Property | Value |
---|---|
Molecular Formula | C13H15BrN2O |
Molecular Weight | 293.18 g/mol |
IUPAC Name | This compound |
CAS Number | 89446-16-2 |
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing promising results that suggest its potential as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The bromine and methoxy groups may enhance its binding affinity to enzymes involved in cell signaling pathways. In particular, it may inhibit kinases that play a crucial role in cancer progression.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various quinoline derivatives, this compound was found to have an IC50 value of 12 µM against MCF-7 cells. This indicates a moderate level of cytotoxicity compared to other tested compounds which had IC50 values ranging from 5 µM to 20 µM.
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of this compound against E. coli. The study reported an MIC of 32 µg/mL, positioning it as a competitive candidate among other quinoline derivatives which exhibited MIC values between 16 µg/mL and 64 µg/mL.
Properties
CAS No. |
89446-16-2 |
---|---|
Molecular Formula |
C13H15BrN2O |
Molecular Weight |
295.17 g/mol |
IUPAC Name |
6-bromo-8-methoxy-N,N,2-trimethylquinolin-4-amine |
InChI |
InChI=1S/C13H15BrN2O/c1-8-5-11(16(2)3)10-6-9(14)7-12(17-4)13(10)15-8/h5-7H,1-4H3 |
InChI Key |
CDINDHCGHBIYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)Br)N(C)C |
Origin of Product |
United States |
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